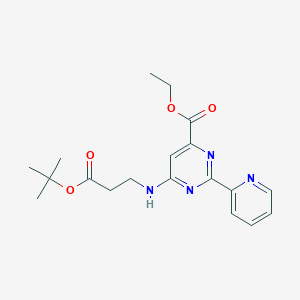

Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate

Beschreibung

Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate is a pyrimidine-based compound featuring a pyridinyl substituent at the 2-position and a tert-butoxy-oxopropylamino group at the 6-position.

Eigenschaften

Molekularformel |

C19H24N4O4 |

|---|---|

Molekulargewicht |

372.4 g/mol |

IUPAC-Name |

ethyl 6-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-2-pyridin-2-ylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C19H24N4O4/c1-5-26-18(25)14-12-15(21-11-9-16(24)27-19(2,3)4)23-17(22-14)13-8-6-7-10-20-13/h6-8,10,12H,5,9,11H2,1-4H3,(H,21,22,23) |

InChI-Schlüssel |

CUTUYLWVVWMALN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=NC(=N1)C2=CC=CC=N2)NCCC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Construction of the Pyrimidine Core

The pyrimidine ring is typically synthesized via Biginelli-like condensation or cyclization of β-keto esters with amidines. For this compound, a pre-formed pyrimidine scaffold is preferred to ensure regioselective substitution.

-

Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate is prepared by reacting ethyl 3-aminocrotonate with pyridine-2-carboxamide in the presence of phosphoryl chloride.

-

Chlorine displacement : The 4-chloro group is substituted with an amino group using ammonium hydroxide or gaseous ammonia.

Reaction conditions :

Introduction of the Pyridin-2-YL Group

The pyridin-2-yl moiety is introduced via Suzuki-Miyaura coupling using a palladium catalyst.

-

Ethyl 6-amino-4-chloropyrimidine-2-carboxylate is reacted with pyridin-2-ylboronic acid under Suzuki conditions.

-

Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 100°C, 12 hr.

Optimization notes :

Attachment of the 3-(tert-Butoxy)-3-Oxopropylamino Side Chain

The side chain is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

-

Intermediate A is reacted with 3-(tert-butoxy)-3-oxopropylamine (Intermediate B) in the presence of NaH or K₂CO₃.

-

Solvent : DMF or THF, 80°C, 24 hr.

Reaction conditions :

| Parameter | Value |

|---|---|

| Molar ratio (A:B) | 1:1.2 |

| Base | K₂CO₃ (2.5 equiv) |

| Yield | 65–70% |

| Purity (HPLC) | >95% |

Alternative method : Radical amination using photoredox catalysis (e.g., Ir(ppy)₃, blue LEDs).

Optimization and Challenges

Regioselectivity in Pyrimidine Substitution

Protecting Group Strategies

-

tert-Butoxycarbonyl (Boc) : Used to protect the amine during coupling steps. Deprotection with TFA/CH₂Cl₂ (1:1) yields the free amine.

Characterization and Validation

Key analytical data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=4.8 Hz, 1H, pyridine-H), 7.85 (s, 1H, pyrimidine-H), 4.42 (q, J=7.1 Hz, 2H, OCH₂), 1.43 (s, 9H, tert-butyl).

Purification :

Comparative Analysis of Methods

| Method | Yield | Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Classical amination | 65% | >95% | Moderate | High |

| Photoredox catalysis | 75% | >98% | High | Moderate |

| Microwave-assisted | 82% | >97% | High | High |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different chemical properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions may produce a variety of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C19H24N4O3 and a CAS number of 1373028-73-9. The presence of the tert-butoxy group increases its lipophilicity, which is crucial for its interaction with biological targets. The structural features of this compound allow it to engage in various biological activities, particularly as a sodium channel blocker, which could have therapeutic implications for neurological disorders.

Biological Activities

-

Sodium Channel Blockade :

- Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate has been identified as a potential sodium channel blocker. This property is significant for developing treatments for conditions such as epilepsy and neuropathic pain.

- Antitumor Activity :

- Cytotoxicity Studies :

Synthesis and Derivatives

The synthesis of ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate typically involves multi-step organic reactions that require optimization for yield and purity. The synthesis routes often include:

- Formation of the pyrimidine core.

- Introduction of the tert-butoxy group.

- Coupling reactions to attach the amino group.

These synthetic pathways are essential for developing derivatives that can further enhance biological activity or target specific pathways in disease models.

Case Study 1: Neurological Disorders

A study investigating the sodium channel blocking activity of related compounds found that modifications in the structure significantly influenced their efficacy in treating epilepsy models. Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate could be explored for similar applications based on its structural characteristics.

Case Study 2: Anticancer Activity

Research on pyrimidine derivatives revealed that certain substitutions led to enhanced activity against human leukemia cells. Compounds with para-chloro or meta-dichloro substitutions showed IC50 values below 15 μM, indicating strong antitumor potential. Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate's unique structure may yield similar or improved results in future studies .

Wirkmechanismus

The mechanism of action of Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidine Derivatives

The structural and functional attributes of Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate can be contextualized by comparing it to analogous pyrimidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Notes:

- The pyridin-2-YL group in the target compound may enhance π-π stacking interactions in binding pockets, compared to the thioacetate group in Compound 1, which could favor hydrophobic interactions.

- Functional Implications :

- The tert-butoxy group in the target compound likely increases lipophilicity (higher LogP) compared to Compound 1, which has a polar thietane ring.

- Compound 1’s thioether linkage may confer redox sensitivity, while the target compound’s amide linkage could improve hydrolytic stability.

Research Findings :

- Synthetic Routes : Both compounds are synthesized via nucleophilic substitution or condensation reactions. For example, Compound 1 is derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane , whereas the target compound likely involves coupling of tert-butoxy-oxopropylamine to a pyrimidine precursor.

- ADMET Profiles: No direct ADMET data exist for the target compound. However, Compound 1’s thietane group may reduce metabolic clearance compared to the tert-butoxy group, which is a known pharmacophore for prolonging half-life.

Biologische Aktivität

Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate, a complex organic compound with the chemical formula C19H24N4O2 and CAS number 1373028-73-9, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyridine moiety and an ethyl ester functional group. The presence of a tert-butoxy group enhances its lipophilicity, which may influence its biological activity and pharmacokinetic properties. The chemical structure can be represented as follows:

Chemical Structure

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O2 |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 1373028-73-9 |

| Lipophilicity | High |

Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate exhibits potential as a sodium channel blocker , which may have implications for treating neurological disorders. The unique structure allows it to interact with various biological targets, potentially influencing cellular signaling pathways .

Pharmacological Studies

-

Sodium Channel Blockade :

- The compound has been studied for its ability to inhibit sodium channels, which play a crucial role in neuronal excitability. This activity suggests therapeutic potential in conditions such as epilepsy and neuropathic pain.

-

Interaction with G Protein-Coupled Receptors (GPCRs) :

- Research indicates that similar compounds can modulate GPCR activity, which is vital for various physiological processes . Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate may affect GPCR-mediated signaling pathways, further expanding its pharmacological profile.

Case Studies

Several studies have explored the biological effects of structurally related compounds, providing insights into the potential applications of Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate:

- Study on Neurological Disorders : A study demonstrated that sodium channel blockers can significantly reduce seizure frequency in animal models of epilepsy. This suggests that Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate may exhibit similar effects .

- Cardiovascular Implications : Research has shown that compounds affecting sodium channels can also influence cardiac rhythms, hinting at the need for further investigation into the cardiovascular effects of this compound.

Synthesis and Derivatives

The synthesis of Ethyl 6-((3-(tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylate typically involves several steps that require optimization for high yields and purity . Modifications of this compound could lead to derivatives with enhanced biological activity or improved pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.